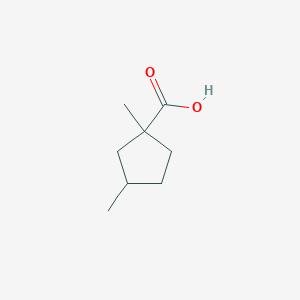
1,3-Dimethylcyclopentane-1-carboxylic acid
描述
1,3-Dimethylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclopentane, where two methyl groups are attached to the first and third carbon atoms of the cyclopentane ring, and a carboxylic acid group is attached to the first carbon atom
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone followed by carboxylation. The reaction typically involves the following steps:
Alkylation: Cyclopentanone is treated with methyl iodide in the presence of a strong base such as sodium hydride to introduce the methyl groups at the first and third positions.
Carboxylation: The resulting 1,3-dimethylcyclopentane is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to form the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Catalysts and advanced separation techniques are employed to ensure efficient production.
化学反应分析
Types of Reactions: 1,3-Dimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups, such as halides or amines, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., thionyl chloride), amines, and other nucleophiles.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halides, amines.
科学研究应用
1,3-Dimethylcyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3-dimethylcyclopentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, affecting their function and activity.
相似化合物的比较
- 1,2-Dimethylcyclopentane-1-carboxylic acid
- 1,3-Dimethylcyclohexane-1-carboxylic acid
- 3,3-Dimethylcyclopentane-1-carboxylic acid
Comparison: 1,3-Dimethylcyclopentane-1-carboxylic acid is unique due to the specific positioning of the methyl groups and the carboxylic acid group on the cyclopentane ring. This structural arrangement can influence its reactivity and interactions compared to similar compounds. For example, 1,2-dimethylcyclopentane-1-carboxylic acid has methyl groups on adjacent carbon atoms, which can lead to different steric and electronic effects.
属性
IUPAC Name |
1,3-dimethylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-3-4-8(2,5-6)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBGIYKPOPYYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


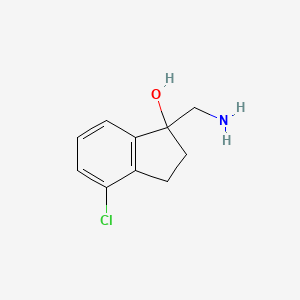

![2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline](/img/structure/B1465844.png)
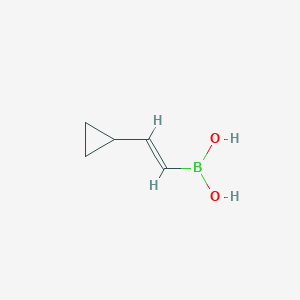
![Methyl 8-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465846.png)

![Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B1465852.png)
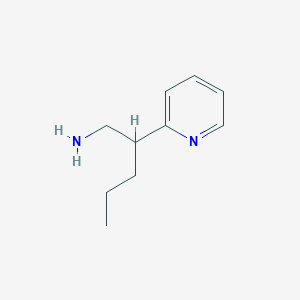
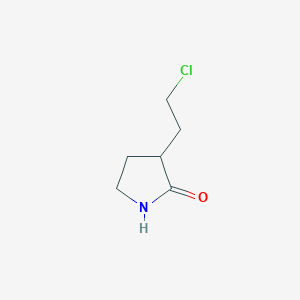

![cyclohexanamine;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B1465859.png)
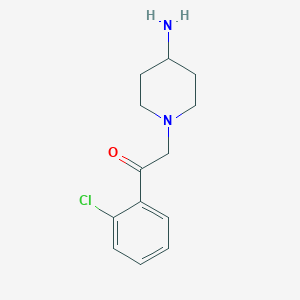
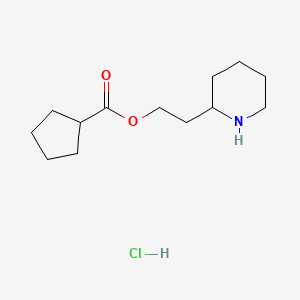
![2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1465864.png)
